molecular formula C12H12FN3O3 B1413241 Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate CAS No. 136818-63-8

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

Cat. No.: B1413241
CAS No.: 136818-63-8
M. Wt: 265.24 g/mol
InChI Key: DEYLWZNOMZFAJQ-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of azido esters This compound is characterized by the presence of an azido group (-N₃) and a fluoro-methoxyphenyl group attached to a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate typically involves the reaction of ethyl 3-(3-fluoro-4-methoxyphenyl)prop-2-enoate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate largely depends on the type of reaction it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific biomolecules through covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-azido-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the fluoro group.

    Ethyl 2-azido-3-(3-chloro-4-methoxyphenyl)prop-2-enoate: Similar structure but contains a chloro group instead of a fluoro group.

Uniqueness

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the azido and fluoro-methoxyphenyl groups. The fluoro group can influence the compound’s reactivity and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLWZNOMZFAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate
Reactant of Route 2
Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

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